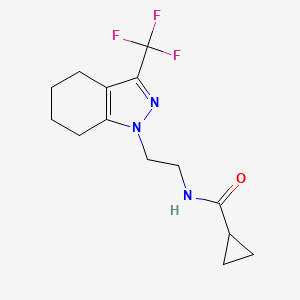
N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a trifluoromethyl group (-CF3), which is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . It also contains an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. The presence of the trifluoromethyl group can significantly alter the physical and chemical properties of the compound, potentially leading to unique biological activities .
Molecular Structure Analysis
The trifluoromethyl group is known to have a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This can influence the reactivity and regioselectivity of the compound .Chemical Reactions Analysis
The presence of the trifluoromethyl group can influence the reactivity of the compound. For example, it has been found that the presence of the CF3 group in the β-position in enol acetates accelerates [3+2] cycloaddition reactions .Physical And Chemical Properties Analysis
The trifluoromethyl group can significantly alter the physical and chemical properties of the compound. For example, it can increase the acidity of compounds, lower the basicity of compounds like trifluoroethanol, and change the solubility of molecules .Scientific Research Applications
Antiproliferative Activity Against Cancer Cell Lines
Research focusing on compounds with similar structural motifs, such as indazole derivatives and cyclopropanecarboxamide functionalities, demonstrates significant antiproliferative activities against various cancer cell lines. For instance, the synthesis and evaluation of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide have shown notable inhibitory effects on cancer cell growth (Lu et al., 2021). Such findings indicate the potential of N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclopropanecarboxamide in cancer research, particularly in the synthesis of novel antitumor agents.
Chemical Synthesis and Structural Features
The structural uniqueness of cyclopropanecarboxamide derivatives, including those with trifluoromethyl groups, has been explored in synthetic chemistry for the development of pharmaceuticals and agrochemicals. The synthesis and structural elucidation of monofluorinated cyclopropanecarboxylates provide valuable insights into the manipulation of cyclopropane rings for achieving desired physicochemical properties and biological activities (Haufe et al., 2002). This underscores the potential for this compound in the design of novel compounds with specific functionalities.
Trifluoromethylation Reactions
The introduction of trifluoromethyl groups into organic molecules is a key area of interest due to the impact of such groups on the metabolic stability and pharmacokinetic profiles of potential drug candidates. Research on the trifluoromethylation of acrylamide-tethered alkylidenecyclopropanes, leading to the synthesis of CF3-containing polycyclic derivatives, illustrates the relevance of such modifications in the creation of structurally complex and functionally diverse molecules (Yu et al., 2016). This highlights the significance of compounds like this compound in advancing synthetic methodologies for the incorporation of fluorinated motifs into organic frameworks.
properties
IUPAC Name |
N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O/c15-14(16,17)12-10-3-1-2-4-11(10)20(19-12)8-7-18-13(21)9-5-6-9/h9H,1-8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMIFDFMQWDUPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3CC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(2,4-difluorophenyl)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide](/img/structure/B2784243.png)
![3-butyl-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2784245.png)
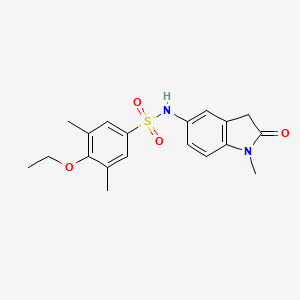
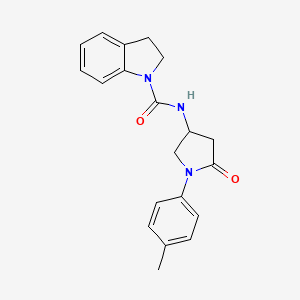
![N-[2-(3-Chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]but-2-ynamide](/img/structure/B2784248.png)
![N-methoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2784250.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2784252.png)
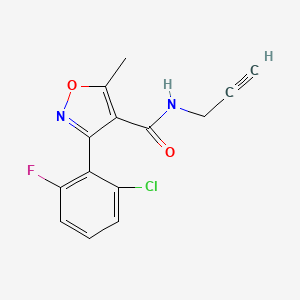

![Benzothiazole, 6-fluoro-2-[(2-fluoroethyl)thio]-](/img/structure/B2784257.png)

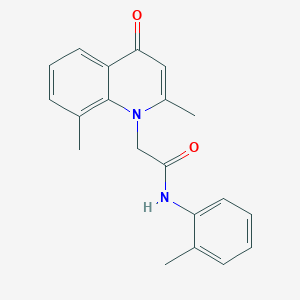
![4-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B2784265.png)